molecular formula C18H16ClNO5S B2497791 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide CAS No. 1421463-07-1

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2497791
CAS No.: 1421463-07-1
M. Wt: 393.84
InChI Key: TWCFFWBESQCKPU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide is a complex organic compound that features a chromenyl group, a phenyl ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-oxochromen-3-yl derivatives, which are then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the intermediate compound . This intermediate is further reacted with propane-1-sulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce chromanol derivatives.

Scientific Research Applications

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenyl group can also interact with cellular pathways, influencing processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-oxochromen-3-yl derivatives: These compounds share the chromenyl moiety and exhibit similar chemical reactivity.

    Sulfonamide derivatives: Compounds with sulfonamide groups that have comparable biological activities.

Uniqueness

What sets 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.

Properties

CAS No.

1421463-07-1

Molecular Formula

C18H16ClNO5S

Molecular Weight

393.84

IUPAC Name

3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C18H16ClNO5S/c19-8-1-9-26(23,24)20-13-4-2-12(3-5-13)16-11-25-17-10-14(21)6-7-15(17)18(16)22/h2-7,10-11,20-21H,1,8-9H2

InChI Key

TWCFFWBESQCKPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)NS(=O)(=O)CCCCl

solubility

not available

Origin of Product

United States

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